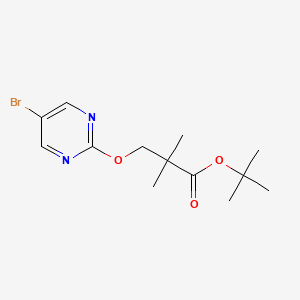
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate
Descripción
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromopyrimidine moiety attached to a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H19BrN2O3 |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H19BrN2O3/c1-12(2,3)19-10(17)13(4,5)8-18-11-15-6-9(14)7-16-11/h6-7H,8H2,1-5H3 |
Clave InChI |
HKIRYHRRXHAQFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using hydrogen bromide or other brominating agents to introduce a bromine atom at the 5-position of the pyrimidine ring.
Hydroxylation: The brominated pyrimidine is then subjected to hydroxylation to introduce a hydroxyl group at the 3-position.
Esterification: The hydroxylated bromopyrimidine is reacted with tert-butyl 2,2-dimethylpropanoate under esterification conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate depends on its specific application. The bromopyrimidine moiety is often involved in binding to active sites of enzymes, while the ester group can be hydrolyzed to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
- 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of a bromopyrimidine moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


